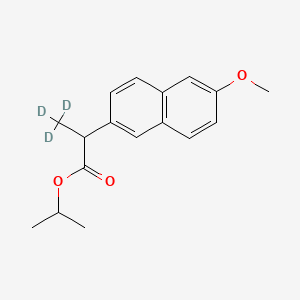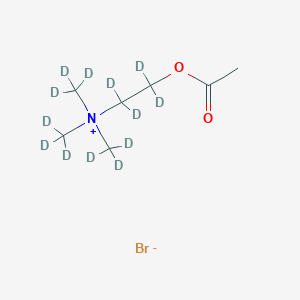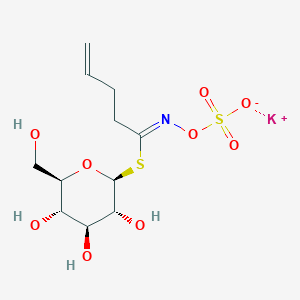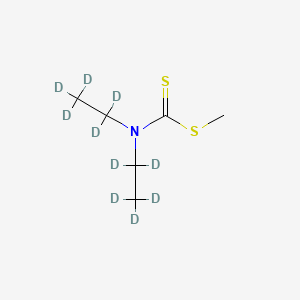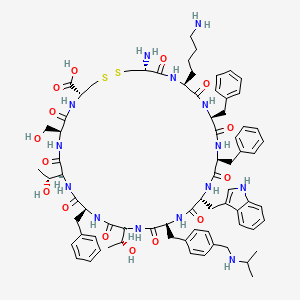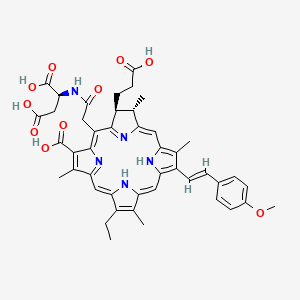
Dysp-C34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits improved water solubility, better cellular permeability, specific localization, and enhanced phototoxicity under low light dose irradiation . Dysp-C34 is particularly valuable in cancer treatment due to its ability to accumulate in tumors and induce substantial tumor regression with minimal side effects .
Preparation Methods
Chemical Reactions Analysis
Dysp-C34 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly when modifying its chemical structure for enhanced properties.
Common reagents used in these reactions include olefin metathesis catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are modified chlorin derivatives with improved therapeutic properties .
Scientific Research Applications
Dysp-C34 has a wide range of scientific research applications, including:
Mechanism of Action
Dysp-C34 exerts its effects through photodynamic therapy, where it generates reactive oxygen species upon light irradiation. These reactive oxygen species induce cellular damage and apoptosis in tumor cells . The compound’s specific localization in lysosomes enhances its phototoxicity and therapeutic efficacy . Additionally, this compound stimulates the host immune system, leading to a strong inhibition of tumor growth .
Comparison with Similar Compounds
Dysp-C34 is unique compared to other chlorin-based photosensitizers due to its enhanced water solubility, better cellular permeability, and specific localization . Similar compounds include:
Chlorin e6: Structurally similar to this compound but with lower water solubility and cellular permeability.
Methylene Blue: A photosensitizer with different chemical structure and applications.
This compound stands out due to its improved properties and potential for low-fluence photodynamic therapy applications .
Properties
Molecular Formula |
C45H47N5O10 |
|---|---|
Molecular Weight |
817.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-17-[(E)-2-(4-methoxyphenyl)ethenyl]-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H47N5O10/c1-7-27-21(2)32-18-36-28(13-10-25-8-11-26(60-6)12-9-25)22(3)31(47-36)17-33-23(4)29(14-15-39(52)53)42(49-33)30(16-38(51)48-37(44(56)57)20-40(54)55)43-41(45(58)59)24(5)34(50-43)19-35(27)46-32/h8-13,17-19,23,29,37,46-47H,7,14-16,20H2,1-6H3,(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b13-10+,31-17?,32-18?,33-17?,34-19?,35-19?,36-18?,42-30?,43-30?/t23-,29-,37-/m0/s1 |
InChI Key |
OUCMWPVGJDQHAV-ZBNAIYDSSA-N |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)/C=C/C6=CC=C(C=C6)OC)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=CC6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


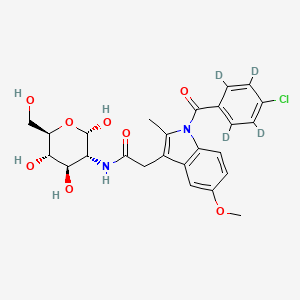

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


